

Technical Guide: Spectral Data & Characterization of 7-(Octylsulfonyl)heptanoic Acid

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Compound of Interest

Compound Name: 7-(Octylsulfonyl)heptanoic acid

Cat. No.: B11465242

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Chemical Profile & Significance

7-(Octylsulfonyl)heptanoic acid is a synthetic fatty acid analog where the methylene chain is interrupted by a sulfonyl (-SO₂-) group. It is typically derived via the oxidation of its thioether precursor, 7-(octylthio)heptanoic acid.

- IUPAC Name: 7-(Octane-1-sulfonyl)heptanoic acid
- Molecular Formula: C₁₅H₃₀O₄S
- Exact Mass: 306.1865
- Molecular Weight: 306.46 g/mol
- Role: Used as a metabolic probe (beta-oxidation inhibitor analog), surfactant, or cross-linking intermediate.

Structural Logic

The molecule consists of three distinct domains that dictate its spectral signature:

- Heptanoic Acid Segment: A 7-carbon chain terminating in a carboxyl group (polar head).[1][2]
- Sulfonyl Core: An electron-withdrawing $-SO_2-$ linker that significantly deshields adjacent protons and carbons.
- Octyl Tail: An 8-carbon lipophilic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for confirming the oxidation state of the sulfur atom (Sulfide vs. Sulfoxide vs. Sulfone). The electron-withdrawing nature of the sulfone group causes a distinct downfield shift in the

-methylene protons.

Experimental Protocol: 1H NMR

- Solvent: Chloroform- d () is preferred for resolution of the aliphatic chain. Methanol- () may be used if solubility is poor, but carboxyl proton will exchange.
- Concentration: 10–20 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual (7.26 ppm).

Predicted 1H NMR Data (400 MHz,)

Note: Values are derived from structure-shift correlation tables for aliphatic sulfones.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
11.0 – 12.0	Broad Singlet	1H	-COOH	Carboxylic acid proton (exchangeable).
2.95 – 3.05	Multiplet	4H	-CH ₂ -SO ₂ -CH ₂ -	Diagnostic Peak: -protons to sulfone. Significantly downfield from sulfide precursor (~2.5 ppm).
2.35	Triplet (Hz)	2H	-CH ₂ -COO-	-protons to carbonyl.
1.75 – 1.85	Multiplet	4H	-CH ₂ -CH ₂ -SO ₂ -	-protons to sulfone.
1.60 – 1.70	Multiplet	2H	-CH ₂ -CH ₂ -COO-	-protons to carbonyl.
1.25 – 1.45	Broad Multiplet	14H	Bulk -CH ₂ -	Remaining methylene protons in octyl and heptyl chains.
0.88	Triplet (Hz)	3H	-CH ₃	Terminal methyl of the octyl chain.

13C NMR Data (100 MHz,)

The sulfone group exerts a deshielding effect on the

-carbons, shifting them into the 50–55 ppm range.

Chemical Shift (, ppm)	Carbon Type	Assignment
179.5	Quaternary	C=O (Carboxylic Acid)
52.5 – 53.5	Secondary ()	C-SO ₂ -C (-carbons)
33.9	Secondary ()	-CH ₂ -COOH
31.8	Secondary ()	Bulk chain (long range)
28.5 – 29.5	Secondary ()	Bulk chain
22.6	Secondary ()	to methyl
21.5 – 22.0	Secondary ()	to sulfone
14.1	Primary ()	Terminal Methyl

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the sulfonyl linker.

Experimental Protocol: ESI-MS

- Method: Electrospray Ionization (ESI).
- Polarity: Negative Mode (preferred for free acid) and Positive Mode.
- Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (for +) or Ammonium Acetate (for -).

Key Ions (Low Resolution)

Ionization Mode	m/z	Species	Interpretation
ESI (-)	305.2		Deprotonated molecular ion (Base peak).
ESI (+)	307.2		Protonated molecular ion.
ESI (+)	324.2		Ammonium adduct (common in acetate buffers).
ESI (+)	329.2		Sodium adduct (ubiquitous).

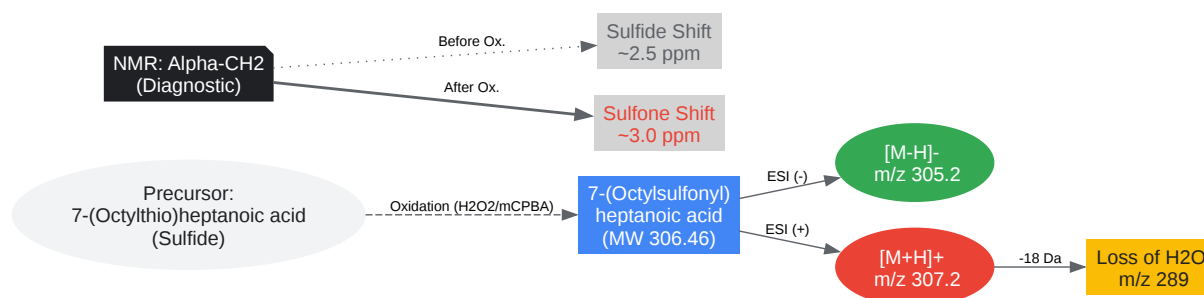
Fragmentation Pathways (MS/MS)

In MS/MS (Collision Induced Dissociation), sulfones typically undergo cleavage at the C-S bond or rearrangement.

- Loss of Water:
(m/z 289). Characteristic of carboxylic acids.
- Alpha-Cleavage (Sulfone): Cleavage of the octyl chain or the heptanoic chain adjacent to the SO₂ group.
- Sulfur Dioxide Elimination: In high-energy collision (or EI), extrusion of (64 Da) is possible, recombining the alkyl chains (rare in soft ESI).

Visualization: Fragmentation & Logic

The following diagram illustrates the structural logic and fragmentation pathways for validating the compound.



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Caption: Analytical workflow linking synthesis precursor, NMR shift diagnostics, and MS ionization patterns.

Summary of Key Specifications

Use this table to validate your Certificate of Analysis (CoA) or experimental results.

Parameter	Specification	Notes
Appearance	White to off-white solid	Waxy crystalline solid expected.
MS (ESI-)	m/z 305.2 ± 0.5	Base peak.
¹ H NMR (-SO ₂)	2.95 – 3.05 ppm	Integration = 4H. Absence of peak at 2.5 ppm (indicates complete oxidation).
¹ H NMR (-COOH)	2.35 ppm	Integration = 2H.
Solubility	DMSO, Methanol, Chloroform	Poor water solubility (requires pH adjustment).

References

- Precursor Identification: PubChem.[3] Heptanoic acid, 7-(octylthio)- (CID 102601890). National Library of Medicine. [Link](#)
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- MS Fragmentation of Fatty Acids: Murphy, R. C. (2015). Mass Spectrometry of Lipids. Handbook of Lipid Research.
- Synthesis Analog: BenchChem. Comparing synthesis routes for different 7-oxoheptanoic acid derivatives. (Context for heptanoic acid derivative synthesis). [Link](#)

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Sources

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- [2. Enanthic acid - Wikipedia \[en.wikipedia.org\]](#)
- [3. 7-\(2-Octylcyclopropyl\)heptanoic acid | C18H34O2 | CID 71359694 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. spectrabase.com \[spectrabase.com\]](#)
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